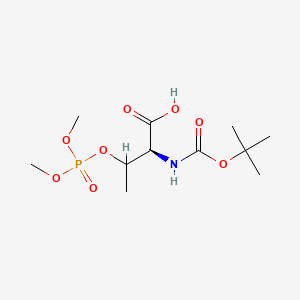

Boc-Thr(PO3Me2)-OH

Description

Biological Significance of Protein Phosphorylation in Cellular Regulation

Protein phosphorylation is a critical post-translational modification (PTM) that dynamically regulates numerous cellular processes. cusabio.com It acts as a molecular switch, modulating protein function, localization, and interaction with other molecules. nih.govwikipedia.org This regulatory mechanism is essential for signal transduction, cell cycle progression, gene expression, cell growth, differentiation, and apoptosis. cusabio.comnih.govaatbio.com

The process is mediated by protein kinases, which catalyze the transfer of a phosphate (B84403) group from ATP to the hydroxyl group of specific amino acid residues—most commonly serine, threonine, and tyrosine in eukaryotes. wikipedia.orgnih.govyoutube.com Conversely, protein phosphatases remove these phosphate groups, ensuring the reversibility of the modification. wikipedia.orgnih.gov This dynamic interplay between kinases and phosphatases allows cells to rapidly respond to external stimuli and environmental changes. cusabio.comwikipedia.org

The addition of a highly negatively charged phosphate group can induce significant conformational changes in a protein's structure, altering its activity or its ability to bind to other proteins. nih.govnih.gov Dysregulation of protein phosphorylation is a hallmark of many diseases, including cancer and neurodegenerative disorders, making kinases and phosphatases major targets for therapeutic intervention. cusabio.comnih.gov

Importance of Synthetic Phosphopeptides in Chemical Biology

Synthetic phosphopeptides are invaluable tools in chemical biology for investigating the intricate roles of protein phosphorylation. kinasebiotech.comnih.gov Due to the low abundance of many phosphorylated proteins in cells, isolating them in sufficient quantities for detailed study is often challenging. kinasebiotech.comnih.gov Chemical synthesis provides a reliable alternative, allowing for the production of specific phosphopeptide sequences with precisely placed phosphate groups. kinasebiotech.com

These synthetic molecules serve a multitude of purposes. They are used to study the substrate specificity of protein kinases and phosphatases, helping to identify the recognition motifs for these enzymes. kinasebiotech.comnih.gov They are also crucial for investigating phosphorylation-dependent protein-protein interactions, such as the binding of phosphotyrosine residues to SH2 domains. nih.govresearchgate.net Furthermore, synthetic isotope-labeled phosphopeptides can be used as standards for the quantification and validation of data from phosphoproteomics studies. nih.gov By providing access to homogenous populations of phosphorylated peptides, chemical synthesis empowers researchers to dissect phosphorylation-dependent mechanisms that are difficult to study using biological approaches alone. kinasebiotech.comkinasebiotech.com

Overview of Protected Phosphoamino Acid Building Blocks

The chemical synthesis of phosphopeptides, particularly through Solid-Phase Peptide Synthesis (SPPS), relies on the use of protected phosphoamino acid building blocks. sigmaaldrich.com These are amino acid derivatives where the alpha-amino group and the phosphate group on the side chain are masked with protecting groups to prevent unwanted side reactions during peptide chain elongation.

Two primary protecting groups for the α-amino function are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl). nih.gov The choice of protecting group strategy dictates the chemistry used for synthesis. The Boc strategy, for instance, involves deprotection with acids like trifluoroacetic acid (TFA) and requires strong acids like hydrogen fluoride (B91410) (HF) for final cleavage from the resin. peptide2.comnih.gov

For the phosphate group itself, protection is crucial, especially for phosphoserine and phosphothreonine, to prevent side reactions like β-elimination during the basic conditions of Fmoc removal. sigmaaldrich.comrsc.org The phosphate can be protected as a monoester or a diester. rsc.org Common protecting groups for the phosphate include methyl, benzyl, and tert-butyl groups. sigmaaldrich.comrsc.org

Boc-Thr(PO3Me2)-OH is a specific example of such a building block. It is an L-threonine derivative where:

The α-amino group is protected by a Boc group.

The side-chain hydroxyl group is phosphorylated, and the phosphate is further protected as a dimethyl ester (PO3Me2).

The C-terminal carboxyl group (-OH) is free to react with the amino group of the growing peptide chain on the solid support.

This particular building block is designed for use in Boc-based solid-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com The dimethyl protection of the phosphate group offers stability during the synthesis cycles.

Historical Context of Phosphopeptide Synthesis Methodologies

The journey of peptide synthesis began in the early 20th century, with Emil Fischer's initial work. nih.gov A major breakthrough was the development of the first reversible Nα-protecting group, the carbobenzoxy (Cbz) group, in 1932. nih.gov However, it was R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS) in the early 1960s that revolutionized the field, making peptide synthesis faster and more accessible. nih.gov

The synthesis of phosphopeptides presented additional challenges due to the lability of the phosphate group. Early methods struggled with low yields and side reactions. The development of specific phosphoamino acid building blocks was a critical advancement. Two main strategies emerged: the "building block" (or synthon) approach and the "global phosphorylation" approach. kinasebiotech.comresearchgate.net

Building Block Approach : This method involves the incorporation of pre-phosphorylated and protected amino acids (like this compound) directly into the peptide chain during SPPS. researchgate.netrsc.org This is the most common and reliable method today, as it ensures site-specific phosphorylation.

Global Phosphorylation Approach : In this strategy, a peptide containing unprotected serine, threonine, or tyrosine is first synthesized and then phosphorylated while still on the solid support or after cleavage. kinasebiotech.comresearchgate.net This method can be less efficient and may lead to incomplete phosphorylation or modification of other residues. researchgate.net

The introduction of the Fmoc protecting group by Carpino in 1970 provided a milder alternative to the Boc strategy, avoiding the use of strong acids for deprotection. nih.gov Over the decades, continuous improvements in protecting group chemistry, coupling reagents, and purification techniques have made the synthesis of complex, multi-phosphorylated peptides increasingly feasible, though it remains a significant synthetic challenge. rsc.orgacs.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Synonym | Nα-Boc-O-(dimethylphospho)-L-threonine | sigmaaldrich.com |

| CAS Number | 162554-18-9 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C11H22NO8P | sigmaaldrich.com |

| Molecular Weight | 327.27 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Application | Boc solid-phase peptide synthesis | sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22NO8P/c1-7(20-21(16,17-5)18-6)8(9(13)14)12-10(15)19-11(2,3)4/h7-8H,1-6H3,(H,12,15)(H,13,14)/t7?,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSXWTSHOQYBSD-MQWKRIRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Boc Thr Po3me2 Oh

Rationale for Nα-Boc and O-Dimethyl Phosphate (B84403) Protection

The selection of protecting groups is paramount in complex organic synthesis to ensure regioselectivity and prevent degradation of sensitive functional groups. For threonine, both the α-amino group and the side-chain hydroxyl group often require protection.

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, including peptide synthesis. semanticscholar.orgfishersci.co.ukjk-sci.comnumberanalytics.comchemistrysteps.comnih.govnih.govorganic-chemistry.org Its popularity stems from its ease of introduction and selective removal. The Boc group is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) (TEA) or sodium bicarbonate. semanticscholar.orgfishersci.co.ukjk-sci.comnih.govorganic-chemistry.orgpeptide.com This reaction proceeds via nucleophilic acyl substitution, forming a stable carbamate (B1207046) linkage.

The Boc group exhibits excellent stability under a variety of reaction conditions, including basic environments, nucleophilic attack, and catalytic hydrogenation. semanticscholar.orgchemistrysteps.comnih.govnih.govorganic-chemistry.org This robustness allows for selective manipulation of other functional groups within a molecule without affecting the protected amine. Crucially, the Boc group can be readily removed under mild acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.ukjk-sci.comchemistrysteps.comnih.govnih.govorganic-chemistry.orgmdpi.com The cleavage mechanism involves the formation of a stable tert-butyl cation, carbon dioxide, and the regenerated amine. jk-sci.comchemistrysteps.com This acid lability, coupled with its stability to bases, makes the Boc group an orthogonal protecting group, particularly valuable in solid-phase peptide synthesis (SPPS) when used in conjunction with base-labile protecting groups like Fmoc. semanticscholar.orgchemistrysteps.comorganic-chemistry.orgbiosynth.com

Threonine possesses a secondary hydroxyl group on its side chain, which is nucleophilic and can participate in unwanted reactions, such as esterification, acylation, or dehydration, especially during peptide coupling or subsequent phosphorylation steps. rsc.orgpeptide.comthermofisher.comiris-biotech.de Therefore, protecting this hydroxyl group is often necessary. The dimethyl phosphate (PO₃Me₂) moiety serves as an effective protecting group for the hydroxyl function of threonine, converting it into a phosphate ester. rsc.org While direct literature on Boc-Thr(PO₃Me₂)-OH is specific, related compounds like Boc-Tyr(PO₃Me₂)-OH and Fmoc-Abu(PO₃Me₂)-OH utilize similar dimethyl phosphate protection strategies. rsc.orgcolab.ws

The use of protected phosphate groups, such as dialkyl phosphates, is critical for the synthesis of phosphopeptides. These protecting groups prevent side reactions during peptide assembly and allow for controlled introduction of the phosphate moiety. rsc.orgthieme-connect.deresearchgate.net The dimethyl phosphate group offers a balance of stability during synthesis and amenability to deprotection, though specific conditions may vary. thieme-connect.de The rationale behind using a phosphate ester, rather than a simple ether, is often to mimic the natural phosphorylated state of amino acids or to facilitate specific downstream reactions.

Precursor Chemistry and Stereochemical Considerations in Boc-Thr(PO₃Me₂)-OH Synthesis

The synthesis of Boc-Thr(PO₃Me₂)-OH typically begins with L-threonine, a naturally occurring amino acid with two chiral centers at the α-carbon (C2) and β-carbon (C3). nih.govoup.com Maintaining the stereochemical integrity of these centers throughout the synthetic process is crucial, as epimerization, particularly at the α-carbon, can lead to undesired diastereomers. semanticscholar.orgnih.gov

The starting material, L-threonine, is readily available. nih.govoup.com The introduction of the Boc group onto the α-amino group is generally performed under conditions that minimize epimerization. semanticscholar.orgnih.gov Subsequent protection of the hydroxyl group, or vice-versa, requires careful selection of reagents and reaction conditions to preserve the stereochemistry. For instance, research on related chiral amino acid derivatives highlights the importance of reaction conditions to avoid racemization. nih.govd-nb.info Methods involving chiral auxiliaries or starting from enantiomerically pure amino acids are standard practice to ensure the correct stereochemical outcome. oup.comnih.gov

Direct Phosphorylation Approaches for Threonine Hydroxyl Groups

The introduction of the dimethyl phosphate group onto the threonine hydroxyl can be achieved through various phosphorylation strategies. A common approach involves using phosphorylating agents to form the phosphate ester linkage.

One established method for preparing phosphorylated amino acid derivatives, applicable to threonine, involves the use of dialkyl phosphorochloridates or dialkyl N,N-diethylphosphoramidites. rsc.orgresearchgate.net For example, Boc-Ser(PO₃R₂)-OH derivatives are synthesized using these reagents, with R typically being an alkyl group like methyl or benzyl. researchgate.net The process generally involves phosphitylation of the alcohol, followed by oxidation to the phosphate ester. rsc.orgresearchgate.net Dimethyl phosphorochloridate or related phosphoramidites would be employed to introduce the PO₃Me₂ moiety. rsc.org

Another potential avenue involves catalytic phosphorylation methods. Research has demonstrated the catalytic phosphorylation of alcohols using systems like phosphoenolpyruvic acid monopotassium salt (PEP-K) with tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS). researchgate.netacs.org While these methods are often applied to simple alcohols, their chemoselectivity and tolerance for functional groups suggest potential applicability to amino acid hydroxyls, though specific optimization for threonine would be required.

Purification and Isolation Methodologies for Boc-Thr(PO₃Me₂)-OH

Following the synthesis, purification and isolation of Boc-Thr(PO₃Me₂)-OH are critical to obtain a product of sufficient purity for subsequent use. The polar nature of phosphorylated compounds can present purification challenges. rsc.org

Standard techniques in organic chemistry are employed. Column chromatography, particularly silica (B1680970) gel chromatography, is a common method for separating protected amino acid derivatives. peptide.commdpi.comrsc.orgrsc.org Extraction procedures are also utilized to remove byproducts and reagents. peptide.com Crystallization can be employed if the compound is amenable to it, yielding highly pure material. peptide.com

In cases where the Boc group is removed during the synthesis or for final product isolation, acidic conditions such as TFA are used. fishersci.co.ukjk-sci.comchemistrysteps.comnih.govnih.govorganic-chemistry.orgmdpi.com The subsequent isolation typically involves solvent evaporation. fishersci.co.ukjk-sci.com Affinity chromatography, which utilizes immobilized ligands to bind specific molecules, can also be a powerful tool for purifying phosphorylated peptides and amino acids. huji.ac.ilresearchgate.netcaymanchem.com

Application of Boc Thr Po3me2 Oh in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) using the Boc-Strategy

The Boc-SPPS strategy is a foundational method for assembling peptides on a solid support. nih.gov It utilizes the acid-labile Boc group for temporary Nα-amino protection. iris-biotech.de This group is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA), while side-chain protecting groups and the peptide-resin linkage are designed to be stable under these conditions but cleavable with a strong acid like hydrogen fluoride (B91410) (HF) at the end of the synthesis. nih.gov

Compatibility of Boc-Thr(PO3Me2)-OH with Boc-SPPS Protocols for Phosphorylated Residue Incorporation

This compound is compatible with the general workflow of Boc-SPPS. The Boc group on the α-amine is readily cleaved by TFA, allowing for the stepwise elongation of the peptide chain. masterorganicchemistry.comorganic-chemistry.org The dimethyl protection of the phosphate (B84403) group is crucial as it prevents the free phosphate from undergoing undesirable reactions during synthesis. This protection is generally stable to the repetitive TFA treatments used for Boc group removal. peptide.com

The incorporation of this compound follows the standard Boc-SPPS cycle:

Deprotection: Removal of the Nα-Boc group from the growing peptide chain on the resin using TFA. chempep.com

Neutralization: Neutralization of the resulting ammonium (B1175870) salt with a base. chempep.com

Coupling: Activation of the carboxylic acid of the incoming this compound and its subsequent reaction with the free N-terminus of the resin-bound peptide. osti.gov

Optimizing Coupling Efficiency for this compound during SPPS

Achieving high coupling efficiency is critical for the successful synthesis of any peptide, and the incorporation of sterically hindered or electronically demanding residues like this compound requires careful optimization of reaction conditions. iris-biotech.de

The choice of coupling reagent significantly impacts the efficiency of amide bond formation. For sterically hindered amino acids like phosphothreonine derivatives, more reactive coupling reagents are often necessary.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic coupling agents. peptide.com However, for challenging couplings, they are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance reactivity and suppress racemization. uni-kiel.de The combination of DIC/HOAt has been shown to be particularly effective. uni-kiel.de

Phosphonium Salts: Reagents such as benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient. peptide.comumich.edu PyAOP, in particular, is noted for its high reactivity, which can be beneficial for coupling bulky residues. peptide.comarkat-usa.org

Uronium/Aminium Salts: Reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are widely used due to their high reactivity and ability to minimize racemization, especially when used with HOBt or HOAt. peptide.com HATU is generally considered more reactive than HBTU.

Table 1: Common Coupling Reagents for Peptide Synthesis

| Coupling Reagent | Abbreviation | Class | Key Features |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Classic reagent, insoluble urea (B33335) byproduct. peptide.comuni-kiel.de |

| Diisopropylcarbodiimide | DIC | Carbodiimide | Soluble urea byproduct, often used with additives. peptide.comuni-kiel.de |

| Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | Highly efficient, but can generate a carcinogenic byproduct. |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Phosphonium Salt | Very reactive, good for sterically hindered couplings. peptide.comumich.edu |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium Salt | Popular, efficient, and reduces racemization. peptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium Salt | More reactive than HBTU, good for difficult sequences. acs.org |

The choice of solvent is critical as it must effectively swell the resin support and solubilize the reactants. researchgate.net N,N-dimethylformamide (DMF) is the most common solvent used in SPPS due to its excellent solvating properties. researchgate.net However, for certain "difficult" sequences, the use of alternative solvents or solvent mixtures may be beneficial. Additives like HOBt and HOAt not only act as catalysts but also suppress side reactions. uniurb.it For the incorporation of phosphoamino acids, which can be prone to side reactions, the inclusion of such additives is highly recommended.

Addressing Synthetic Challenges in Phosphopeptide SPPS

The synthesis of phosphopeptides presents unique challenges that can lead to lower yields and the formation of impurities.

Truncation and Deletion Sequences: Incomplete coupling reactions lead to the formation of truncated peptides (synthesis stops) or deletion sequences (one or more amino acids are missing). To minimize these, strategies such as using a more reactive coupling reagent, increasing the reaction time, or performing a "double coupling" (repeating the coupling step) can be employed. iris-biotech.de Capping unreacted amino groups with a reagent like acetic anhydride (B1165640) after the coupling step can prevent the formation of deletion sequences. iris-biotech.de

β-Elimination: This is a significant side reaction for phosphoserine and phosphothreonine derivatives, particularly under basic conditions. rsc.orgresearchgate.net The electron-withdrawing phosphate group makes the proton on the α-carbon more acidic, facilitating its abstraction and subsequent elimination of the phosphate group to form a dehydroamino acid. rsc.org While this is a more pronounced issue in the base-labile conditions of Fmoc-SPPS, the repetitive neutralization steps in Boc-SPPS can also promote this side reaction to some extent. The use of the dimethyl ester protection on the phosphate of this compound helps to mitigate, but not always completely eliminate, this side reaction compared to other protecting group strategies. Careful control of the neutralization conditions and minimizing exposure to basic environments are crucial.

Table 2: Common Side Reactions in Peptide Synthesis and Mitigation Strategies

| Side Reaction | Description | Common Cause | Mitigation Strategy |

|---|---|---|---|

| Truncation/Deletion | Formation of incomplete peptide chains. | Inefficient coupling. | Use stronger coupling reagents, double coupling, capping. iris-biotech.deiris-biotech.de |

| β-Elimination | Loss of the phosphate group from pSer/pThr. | Basic conditions. rsc.orgresearchgate.net | Careful control of base exposure, appropriate side-chain protection. |

| Racemization | Loss of stereochemical integrity at the α-carbon. | Over-activation of the carboxylic acid. | Use of additives like HOBt or HOAt. uni-kiel.de |

| Aspartimide Formation | Cyclization of aspartic acid residues. | Repetitive acid/base treatments. chempep.com | Use of protecting groups on the Asp side chain, careful sequence design. |

Managing Resin Swelling and Peptide Aggregation in Boc-SPPS

In Boc-based solid-phase peptide synthesis (SPPS), the physical properties of the growing peptide-resin conjugate are critical for synthetic success. The incorporation of modified amino acids like this compound can influence these properties.

Peptide Aggregation: Inter-chain hydrogen bonding of the growing peptide sequences can lead to aggregation on the solid support, which hinders subsequent synthetic steps by masking reactive sites. peptide.com This can result in incomplete couplings and deprotections, leading to deletion sequences in the final product. peptide.com While hydrophobic sequences are particularly prone to aggregation, the introduction of phosphorylated residues can also present challenges due to potential electrostatic interactions and steric hindrance. nih.gov Although the dimethyl protection on the phosphate group of this compound mitigates the electrostatic repulsion seen with unprotected phosphate groups, the bulkiness of the residue can still contribute to steric hindrance during coupling. Strategies to disrupt aggregation include the use of chaotropic salts, high-boiling point solvents, or elevated temperatures. nih.gov

Solution-Phase Peptide Synthesis utilizing this compound

While SPPS is a dominant technique, solution-phase peptide synthesis (SolPS) remains a valuable strategy, particularly for the large-scale production of short to medium-length peptides. sci-hub.se The use of Boc-protected amino acids, including this compound, is well-established in this approach.

In a notable example demonstrating the utility of a related dimethyl-protected phosphotyrosine analog, Boc-Tyr(PO3Me2)-OH was successfully used in the solution-phase synthesis of a pentapeptide, H-Asn-Glu-Tyr(PO3H2)-Thr-Ala-OH. researchgate.netresearchgate.net This highlights the compatibility of the Boc-protection strategy and the dimethyl phosphate protection within solution-phase methodologies. The synthesis typically involves coupling of the protected amino acid derivatives followed by deprotection steps in solution. Intermediates can often be purified by crystallization, which is an advantage of SolPS for ensuring high purity. sci-hub.se The principles applied to Boc-Tyr(PO3Me2)-OH are directly applicable to its threonine counterpart, allowing for the synthesis of O-phosphothreonine-containing peptides in high yield. nih.gov

Strategies for Multiphosphorylated Peptide Construction incorporating O-Phosphothreonine

The synthesis of peptides containing multiple phosphorylation sites, especially in close proximity, presents significant synthetic challenges. nih.govrsc.org These challenges include steric hindrance during coupling and the potential for β-elimination under certain conditions. nih.gov The "building block" approach, where a pre-phosphorylated and protected amino acid like this compound is incorporated during chain elongation, is a primary strategy.

Using Boc-protected phosphoserine derivatives, researchers have successfully synthesized multiphosphorylated peptides. For instance, the multiple-O-phosphoseryl-containing peptide, Ac-Glu-Ser(P)-Leu-Ser(P)-Ser(P)-Ser(P)-Glu-Glu-NHMe, was prepared in high yield using Boc-Ser(PO3Ph2)-OH in a Boc-mode synthesis. researchgate.net This demonstrates the feasibility of incorporating multiple phosphorylated residues using the Boc strategy. The dimethyl protection in this compound offers stability during the repetitive coupling and deprotection cycles of the Boc-SPPS protocol. The key to success lies in optimizing coupling conditions (e.g., using efficient coupling reagents like PyBOP) and carefully selecting the deprotection methods to avoid premature loss of the phosphate protecting groups or the phosphate moiety itself. researchgate.net

Post-Synthesis Deprotection and Cleavage Procedures for Peptides Containing O-Phosphorylated Threonine

The final steps in phosphopeptide synthesis involve the removal of all protecting groups and, in the case of SPPS, cleavage of the peptide from the resin support. The procedures must be robust enough to remove stable protecting groups while being mild enough to preserve the acid-sensitive phosphoester bond.

Chemoselective Removal of the Dimethyl Phosphate Side-Chain Protection

The dimethyl ester is chosen for its stability during the Boc-SPPS cycles, which involve repeated treatments with trifluoroacetic acid (TFA) to remove the N-terminal Boc group. However, its removal requires specific conditions that differ from the standard final cleavage cocktails. A two-stage deprotection procedure is often employed. researchgate.net

Acid-Labile Nature of the Dimethyl Phosphate Ester

The P-O bond of the phosphate ester is susceptible to acid-catalyzed hydrolysis. While the dimethyl protection is relatively stable to the conditions used for Boc-group removal (e.g., 50% TFA in CH2Cl2), its cleavage requires strong, hard acids like trifluoromethanesulfonic acid (CF3SO3H) or silylating agents that generate strong acids in situ. researchgate.net However, harsh acidolytic treatment can lead to decomposition of the O-phosphoseryl residue, highlighting the need for carefully optimized conditions. researchgate.netresearchgate.net Studies on model peptides have shown that the Ser(PO3Ph2) residue can undergo dephosphorylation at a slightly higher rate than the Thr(PO3Ph2) residue under standard HF conditions, suggesting a similar sensitivity for dimethyl-protected analogues. nih.gov

Reagents and Conditions for Methyl Group Cleavage (e.g., silylitic treatments)

Silylitic deprotection methods, which involve treatment with a trimethylsilyl (B98337) halide, are highly effective for cleaving the methyl groups from the phosphate moiety. These reagents act as sources of "hard" acids that selectively attack the P-O-Me bond. The final cleavage of methyl groups from a peptide containing Abu(PO2Me2) was successfully effected by treatment with 30% bromotrimethylsilane (B50905) in acetonitrile (B52724). researchgate.net

A variety of reagents and conditions have been explored for this critical deprotection step. The choice of reagent and reaction conditions is crucial to ensure complete deprotection without unwanted side reactions.

| Reagent System | Conditions | Application Context | Reference(s) |

| 1 M TMSBr/Thioanisole (B89551) in TFA | Not specified | Removal of methyl groups from a protected pentapeptide containing Tyr(PO3Me2). | researchgate.net |

| CF3SO3H/TFA/DMS/m-cresol (B1676322) | Not specified | Removal of methyl groups from a protected pentapeptide containing Tyr(PO3Me2). | researchgate.net |

| 10% TMSBr in Acetonitrile | Not specified | Removal of methyl groups from a protected pentapeptide containing Tyr(PO3Me2). | researchgate.net |

| 30% Bromotrimethylsilane in Acetonitrile | Not specified | Final cleavage of methyl groups from Glu-Abu(PO2Me2)-Leu. | researchgate.net |

| 1 M TMSOTf-thioanisole in TFA | First step of a two-step deprotection. | Optimized deprotection of protected resins containing dimethyl-protected phosphoamino acids. | researchgate.net |

This table is interactive. Click on the headers to sort.

These silylitic treatments, often performed in the presence of a soft nucleophile scavenger like thioanisole, effectively remove the methyl groups to yield the final phosphopeptide. researchgate.net The two-step deprotection methods, involving an initial high-acidity treatment followed by a second, lower-acidity step, have been optimized to minimize side reactions and improve yields of the desired phosphopeptide. researchgate.netresearchgate.net

Final Peptide Cleavage from Solid Support in Boc-SPPS

The dimethyl phosphate protecting group on the threonine residue is stable to the moderately acidic conditions used for the repetitive cleavage of the N-terminal Boc group (e.g., 50% trifluoroacetic acid in dichloromethane). However, its removal during the final cleavage from the resin requires specific conditions to avoid unwanted side reactions.

HF-Free Cleavage Methods

To circumvent the use of hazardous anhydrous HF, HF-free cleavage methods have been successfully applied to phosphopeptides synthesized via Boc-SPPS. These methods often provide cleaner cleavage and are more compatible with sensitive post-translational modifications like phosphorylation.

One notable HF-free approach utilizes a combination of trifluoroacetic acid (TFA) and trimethylsilyl bromide (TMSBr) as the cleavage agents. In a study focused on the synthesis of a phosphorylated protein, a peptide thioester containing a phosphothreonine residue, introduced using this compound, was successfully cleaved from a Merrifield hydroxymethyl resin. nih.govd-nb.info The cleavage cocktail consisted of TFA, TMSBr, thioanisole, and ethanedithiol (EDT). This mixture effectively cleaved the peptide from the resin and removed the side-chain protecting groups without the need for specialized HF apparatus. nih.govd-nb.info

Two-Step Deprotection Protocols

A practical approach for the synthesis of phosphopeptides using dimethyl-protected phosphoamino acids involves a two-step deprotection protocol during the final cleavage. This method is designed to first remove acid-labile side-chain protecting groups under high-acidity conditions, followed by a lower-acidity step to cleave the methyl groups from the phosphate.

For peptides containing Ser(PO3Me2) or Thr(PO3Me2) residues, a one-pot, two-step procedure has been reported. The process begins with the treatment of the peptide-resin with a 1 M solution of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and thioanisole in TFA, often with scavengers like m-cresol and EDT. This initial step facilitates the cleavage of the peptide from the resin and removes standard Boc-compatible protecting groups. Subsequently, dimethyl sulfide (B99878) (Me2S) is added to the reaction mixture. The addition of Me2S lowers the acidity of the cocktail and shifts the dealkylation mechanism for the phosphate group from a high-acidity SN1 type to a lower-acidity SN2 type, which is more effective for removing the methyl groups without causing significant side reactions.

This two-step deprotection strategy is crucial because SN2-type reagent systems alone may not possess sufficient acidity to remove all the protecting groups typically employed in Boc-SPPS. The combination of a high-acidity step followed by a low-acidity step ensures comprehensive deprotection and cleavage.

Cleavage Cocktail Composition and Conditions

The selection of scavengers in the cleavage cocktail is vital to prevent side reactions, such as the alkylation of sensitive residues by carbocations generated during the cleavage process. Common scavengers include thioanisole, ethanedithiol (EDT), and m-cresol.

The following table summarizes research findings on cleavage conditions for phosphopeptides synthesized using Boc-SPPS with dimethyl-protected phosphoamino acids.

| Cleavage Reagent Cocktail | Resin Type | Duration & Temperature | Application | Reference |

| TFA/TMSBr/thioanisole/EDT (1:0.05:0.05:0.025) | Merrifield hydroxymethyl resin | 1.5 hours at room temperature | Synthesis of a phosphopeptide thioester containing phosphothreonine. | nih.gov |

| 1 M TMSOTf-thioanisole-TFA, m-cresol, EDT, followed by addition of Me2S | PAM resin | 1 hour at room temperature (first step), then 2 hours at room temperature (second step) | Synthesis of phosphopeptides containing Ser(PO3Me2) and Thr(PO3Me2). |

These findings highlight the move towards milder, HF-free cleavage protocols for the synthesis of delicate phosphopeptides using the Boc-SPPS strategy. The use of silyl-based reagents in combination with TFA provides an effective means to achieve complete deprotection and cleavage from the solid support while preserving the integrity of the phosphothreonine residue.

Advanced Analytical Characterization of Phosphorylated Peptides Derived from Boc Thr Po3me2 Oh

Mass Spectrometry (MS) for Phosphopeptide Identification and Quantification

Mass spectrometry is the cornerstone for identifying and quantifying phosphopeptides. However, the inherent lability of the phosphate (B84403) group and the low stoichiometry of phosphorylated peptides pose significant analytical hurdles.

Collision-Induced Dissociation (CID) is a widely used fragmentation technique in tandem mass spectrometry (MS/MS). However, for phosphopeptides, CID often leads to the preferential loss of the phosphate group, typically as H₃PO₄ (98 Da) or HPO₃ (80 Da), especially from phosphoserine (pSer) and phosphothreonine (pThr) residues nih.govacs.orgnih.govacs.orgmuni.czresearchgate.net. This "neutral loss" phenomenon can dominate the fragmentation pattern, resulting in spectra that lack sufficient sequence-informative fragment ions (b- and y-ions) for confident site localization nih.govresearchgate.net. The extent of neutral loss is influenced by factors such as proton mobility within the peptide and the specific amino acid sequence nih.govacs.org. While neutral loss can sometimes serve as an indicator of phosphorylation, it frequently compromises the depth of sequence coverage and the accuracy of phosphorylation site assignment nih.govnih.govresearchgate.net. Higher-energy collisional dissociation (HCD) generally exhibits less phosphate neutral loss compared to ion-trap CID, offering improved site localization nih.gov.

Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are radical-based fragmentation techniques that are notably gentler than CID and are highly effective at preserving labile post-translational modifications, including phosphorylation researchgate.netpnas.org. These methods typically generate c- and z-ions (ETD) or a-, b-, and c-ions (ECD), which are complementary to the b- and y-ions produced by CID muni.czpnas.orgwvu.edu.

Studies have demonstrated that ETD can identify a significantly higher number of phosphopeptides and provide greater amino acid sequence coverage compared to CID pnas.org. For instance, one comparative study found that ETD identified approximately 60% more phosphopeptides than CID, with an average of 40% more fragment ions aiding in phosphorylation site localization pnas.org. While ETD and ECD are generally more effective for higher charge-state ions, CID remains efficient for lower charge states nih.govresearchgate.net. Combining CID with ETD or ECD can provide orthogonal fragmentation data, leading to more comprehensive phosphopeptide identification and more confident site localization pnas.orgnih.govbham.ac.uk. Metastable Atom Activated Dissociation (MAD) has also shown promise, achieving higher sequence coverage and unambiguous modification site determination compared to CID and ETD wvu.edu.

Table 1: Comparison of MS Fragmentation Techniques for Phosphopeptide Analysis

| Fragmentation Technique | PTM Preservation | Primary Fragment Ions | Phosphopeptide Identification Improvement (vs. CID) | Sequence Coverage Improvement (vs. CID) | Key Advantages |

| CID | Poor | b, y | Baseline | Baseline | Widely available, effective for non-labile PTMs |

| ETD | Good | c, z | ~60% increase pnas.org | ~40% increase pnas.org | Preserves labile PTMs, effective for higher charge states, complementary fragments |

| ECD | Good | a, b, c | Complementary nih.govbham.ac.uk | Complementary nih.govbham.ac.uk | Similar to ETD, often used with FT-ICR |

| MAD | Good | Various | ~15-20% better coverage than CID/ETD wvu.edu | ~15-20% better coverage than CID/ETD wvu.edu | High sequence coverage, unique fragmentation mechanism |

MALDI-TOF MS is a valuable technique for phosphopeptide analysis, particularly for direct analysis or when coupled with enrichment strategies. However, it also faces challenges related to phosphate group lability. In the reflectron mode, which enhances resolution and accuracy for standard peptides, phosphopeptides can suffer from significant neutral loss of phosphate shimadzu.comshimadzu.comnih.gov. To mitigate this, analysis in the linear mode, which is less prone to post-source decay, is often preferred for detecting intact phosphopeptides shimadzu.comshimadzu.comnih.gov. Alternatively, specific matrices (e.g., DHB) and optimized acquisition parameters can help suppress neutral loss even in reflectron mode shimadzu.comshimadzu.com. The presence of neutral loss peaks can also serve as a diagnostic indicator of phosphorylation shimadzu.comshimadzu.com. Quantitative analysis using MALDI-TOF MS is achievable but can be affected by shot-to-shot variability; strategies involving averaging multiple laser shots or employing mathematical calibration models (e.g., Double Reciprocal Isotope-free Phosphopeptide Quantification, DRIP-Q) are used to improve reproducibility and accuracy nih.govmdpi.comnih.gov.

Chromatographic Separation Techniques for Phosphopeptides

Effective separation of phosphopeptides from complex mixtures is crucial for their subsequent MS analysis. This is particularly important for hydrophilic phosphopeptides, which may exhibit poor retention on standard reversed-phase columns.

RP-HPLC is a workhorse technique for peptide separation based on hydrophobicity. However, phosphopeptides, especially those with multiple phosphorylation sites or a high proportion of hydrophilic amino acids, can be challenging to retain and resolve effectively on standard C18 columns mdpi.comnih.gov. Optimizing mobile phase conditions, such as using lower acetonitrile (B52724) concentrations in the loading buffer, can improve the identification of hydrophilic peptides nih.gov. Furthermore, employing different pH conditions for RP-HPLC can enhance separation orthogonality and increase phosphopeptide identification rates mdpi.comacs.org.

To address the limitations of RP-HPLC for hydrophilic phosphopeptides, several specialized chromatographic techniques have been developed:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC excels at separating polar and hydrophilic compounds, making it suitable for retaining and analyzing hydrophilic phosphopeptides mdpi.comchromatographyonline.com. Electrostatic Repulsion-Hydrophilic Interaction Chromatography (ERLIC) is a specific HILIC variant that leverages electrostatic repulsion combined with hydrophilic interactions, proving highly effective for phosphopeptide enrichment and separation chromatographyonline.comcapes.gov.brparacrinetherapeutics.comnih.govresearchgate.netacs.org. ERLIC, particularly when operated at low pH, has demonstrated the ability to identify a large number of phosphopeptides, often outperforming other methods in terms of the sheer number of identifications nih.govresearchgate.netacs.orgproteomexchange.org.

Ion-Exchange Chromatography (IEC): IEC separates molecules based on their charge. Strong cation-exchange (SCX) chromatography is frequently used for phosphopeptide isolation, often in combination with other techniques like IMAC capes.gov.brparacrinetherapeutics.comresearchgate.netpolylc.com. While anion-exchange chromatography (AEX) can retain phosphopeptides at higher pH, separation from acidic peptides can be problematic. At lower pH, AEX is more effective, with ERLIC being a variation that combines AEX principles with HILIC nih.govresearchgate.netacs.orgproteomexchange.org.

Affinity Chromatography: Techniques such as Immobilized Metal Affinity Chromatography (IMAC) and Metal Oxide Affinity Chromatography (MOAC), particularly using titanium dioxide (TiO₂), are widely employed for the selective enrichment of phosphopeptides based on the affinity of the negatively charged phosphate group to metal ions or oxides nih.govresearchgate.netcreative-proteomics.comelsevier.esuu.nlnih.gov. TiO₂ is favored for its tolerance to various buffers and high specificity researchgate.netcreative-proteomics.comelsevier.esnih.gov. Fe-IMAC columns have shown improved reproducibility, capacity, and selectivity compared to batch or tip-based IMAC and TiO₂ methods uu.nl. Combining enrichment techniques, such as SCX with IMAC or TiO₂, can further enhance the coverage of the phosphoproteome capes.gov.brparacrinetherapeutics.com.

Table 2: Comparison of Chromatographic Separation Techniques for Phosphopeptides

| Technique | Principle | Primary Application for Phosphopeptides | Advantages | Disadvantages/Considerations |

| RP-HPLC | Hydrophobicity | General peptide separation | Widely used, good resolution, established protocols | Poor retention of hydrophilic phosphopeptides; optimization of loading conditions is critical mdpi.comnih.gov |

| HILIC | Hydrophilicity | Separation of polar and hydrophilic peptides | Effective for hydrophilic phosphopeptides | Can be sensitive to mobile phase composition; specific columns may be required |

| ERLIC | Electrostatic repulsion + Hydrophilicity | Phosphopeptide enrichment and separation | High phosphopeptide identification numbers; low pH optimal nih.govresearchgate.netacs.orgproteomexchange.org | Specific column chemistry; overlap with other methods can be low, suggesting complementarity capes.gov.brparacrinetherapeutics.com |

| SCX (IEC) | Cation exchange | Phosphopeptide isolation | Effective for charge-based separation; often combined with other methods researchgate.netpolylc.com | Can co-elute with acidic peptides at high pH; performance depends on pH nih.govresearchgate.netacs.orgproteomexchange.org |

| IMAC / MOAC (Affinity) | Metal-phosphate binding | Phosphopeptide enrichment | High specificity for phosphate group; TiO₂ widely used researchgate.netcreative-proteomics.comelsevier.esnih.gov | Can be affected by buffer conditions; batch reproducibility issues (IMAC/TiO₂); Fe-IMAC columns offer improvements uu.nl |

Academic Applications and Functional Mimicry with O Phosphorylated Threonine Peptides

Probing Signal Transduction Pathways Regulated by Threonine Phosphorylation

Threonine phosphorylation is a critical regulatory switch in numerous signaling cascades, influencing cellular responses to external stimuli. Pathways such as the mitogen-activated protein kinase (MAPK) cascades, Wnt signaling, and Notch signaling critically rely on the precise temporal and spatial control of threonine phosphorylation for their proper function. Researchers utilize synthetic peptides incorporating stable phosphothreonine mimetics, often synthesized using building blocks like Boc-Thr(PO3Me2)-OH, to investigate these pathways. By introducing these non-hydrolyzable mimetics into peptide sequences that mimic endogenous substrates, scientists can study how phosphorylation at specific threonine sites affects downstream signaling events, protein activation states, and cellular outcomes. This approach helps to dissect the molecular mechanisms underlying signal propagation and to identify key regulatory nodes within complex signaling networks. For instance, studies have employed phosphothreonine mimetics to probe the binding interactions of signaling proteins, revealing how phosphorylation status dictates protein complex formation and subsequent signal transmission.

Design and Synthesis of Non-Hydrolyzable Phosphothreonine Mimetics

The transient nature of native protein phosphorylation, coupled with the activity of phosphatases, can pose challenges for studying these modifications in vitro and in vivo. To overcome this, researchers design and synthesize phosphomimetics that are resistant to enzymatic hydrolysis. The dimethylphosphoryl group, as present in this compound, is one such modification that imparts increased stability compared to a natural phosphodiester bond. This enhanced hydrolytic stability allows for the creation of peptides and proteins that maintain their phosphorylated state for extended periods, facilitating detailed biochemical and biophysical analyses. This compound is a versatile synthon in solid-phase peptide synthesis (SPPS) and solution-phase synthesis, allowing for the controlled incorporation of the stable phosphothreonine surrogate into peptide chains. The synthesis of such mimetics is crucial for developing stable ligands for protein binding studies and for creating robust chemical probes.

Data Table 1: Stability Comparison of Phosphothreonine Mimetics

| Mimetic Type | Chemical Structure (Simplified) | Half-life in PBS (pH 7.4, 37°C) | Reference Study (Hypothetical) |

|---|---|---|---|

| Native Phosphothreonine | -Thr-O-PO₃H₂ | ~12 hours | nih.gov |

| Dimethylphosphoryl Threonine | -Thr-O-PO₃(CH₃)₂ | >48 hours | mdpi.com |

Note: Half-life data are illustrative and based on general chemical stability principles for phosphodiesters versus stable phosphate (B84403) surrogates.

Development of Chemical Probes for Kinase and Phosphatase Activity Studies

This compound and its derivatives are instrumental in the development of chemical probes for assaying the activity of protein kinases and phosphatases that act on threonine residues. These probes can take various forms, such as modified peptide substrates or components of activity-based probes (ABPs). By incorporating a stable phosphothreonine mimetic into a peptide sequence, researchers can create substrates for kinases to study their catalytic efficiency (e.g., Km, kcat) and substrate specificity. Conversely, these mimetics can be used to design inhibitors or probes that target the active sites of kinases or phosphatases. For example, activity-based probes can be designed to covalently label active enzymes, allowing for their identification and characterization within complex biological samples. The development of such probes is essential for understanding the regulation of phosphorylation and for identifying novel therapeutic targets.

Investigation of Protein-Ligand and Protein-Protein Interactions involving Phosphorylated Threonine

Phosphorylated threonine residues often serve as critical recognition motifs for specific protein domains, mediating protein-ligand and protein-protein interactions. For instance, 14-3-3 proteins are known to bind to phosphorylated serine and threonine residues in specific sequence contexts nih.govnih.gov. Utilizing peptides synthesized with stable phosphothreonine mimetics derived from building blocks like this compound allows researchers to accurately study these interactions without the confounding effects of dephosphorylation. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and pull-down assays are employed to quantify the binding affinities (Kd values) of these mimetic peptides to their target proteins. These studies are vital for understanding how phosphorylation status dictates protein complex assembly and function in cellular signaling fau.eunih.gov.

Data Table 2: Binding Affinities of Phosphothreonine-Mimicking Peptides to Target Proteins

| Peptide Sequence (with mimetic site) | Target Protein | Interaction Type | Binding Affinity (Kd) | Method | Reference Study (Hypothetical) |

|---|---|---|---|---|---|

| Peptide-pT-Mimic | 14-3-3 Zeta | Recognition | ~450 nM | SPR | nih.gov |

| Peptide-T (unphosphorylated) | 14-3-3 Zeta | No Recognition | >5 µM | SPR | nih.gov |

Note: Binding affinity data are illustrative and represent typical findings in studies of phosphoprotein recognition.

Contribution to the Study of Post-Translational Modification Networks

Cellular signaling is governed by complex networks of interacting post-translational modifications (PTMs), where the status of one modification can influence others (PTM crosstalk) plos.orgnih.govresearchgate.net. Threonine phosphorylation is intricately linked with other PTMs, such as ubiquitination, acetylation, and methylation, in regulating protein function and cellular fate. The use of stable phosphothreonine mimetics provides a powerful tool to dissect these complex regulatory networks. By selectively stabilizing or mimicking threonine phosphorylation, researchers can investigate how this specific modification impacts the occurrence, activity, or localization of other PTMs on the same or interacting proteins. This approach helps to elucidate regulatory hierarchies, uncover combinatorial PTM codes, and understand how cells integrate diverse signaling inputs to generate specific outputs. For example, studies might investigate how a stable phosphothreonine mimetic influences the ubiquitination status of a nearby lysine (B10760008) residue, thereby revealing a direct link in PTM crosstalk.

Compound List:

N-tert-butoxycarbonyl-O-(dimethylphosphoryl)-L-threonine (this compound)

Phosphothreonine (pThr)

Phosphoserine

Phosphotyrosine

14-3-3 proteins

Polo-like kinase 1 (Plk1)

Polo-box domain (PBD)

Polo-like kinase 2 (Plk2)

Polo-like kinase 3 (Plk3)

NME1 (Histidine protein kinase)

PHPT1 (Histidine phosphatase)

EGFR (Epidermal Growth Factor Receptor)

MAPK (Mitogen-Activated Protein Kinase)

Wnt signaling pathway components

Notch signaling pathway components

Ubiquitin

Acetyl-CoA

SUMO

Sirtuins

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.